

Comprehensive Spectroscopic Characterization and Methodological Framework for α,α' - Dimethylpiperazine-1,4-diethanol

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Compound of Interest

Compound Name:	<i>alpha, alpha'-Dimethylpiperazine-1,4-diethanol</i>
CAS No.:	7672-76-6
Cat. No.:	B3357961

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Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary and Chemical Context

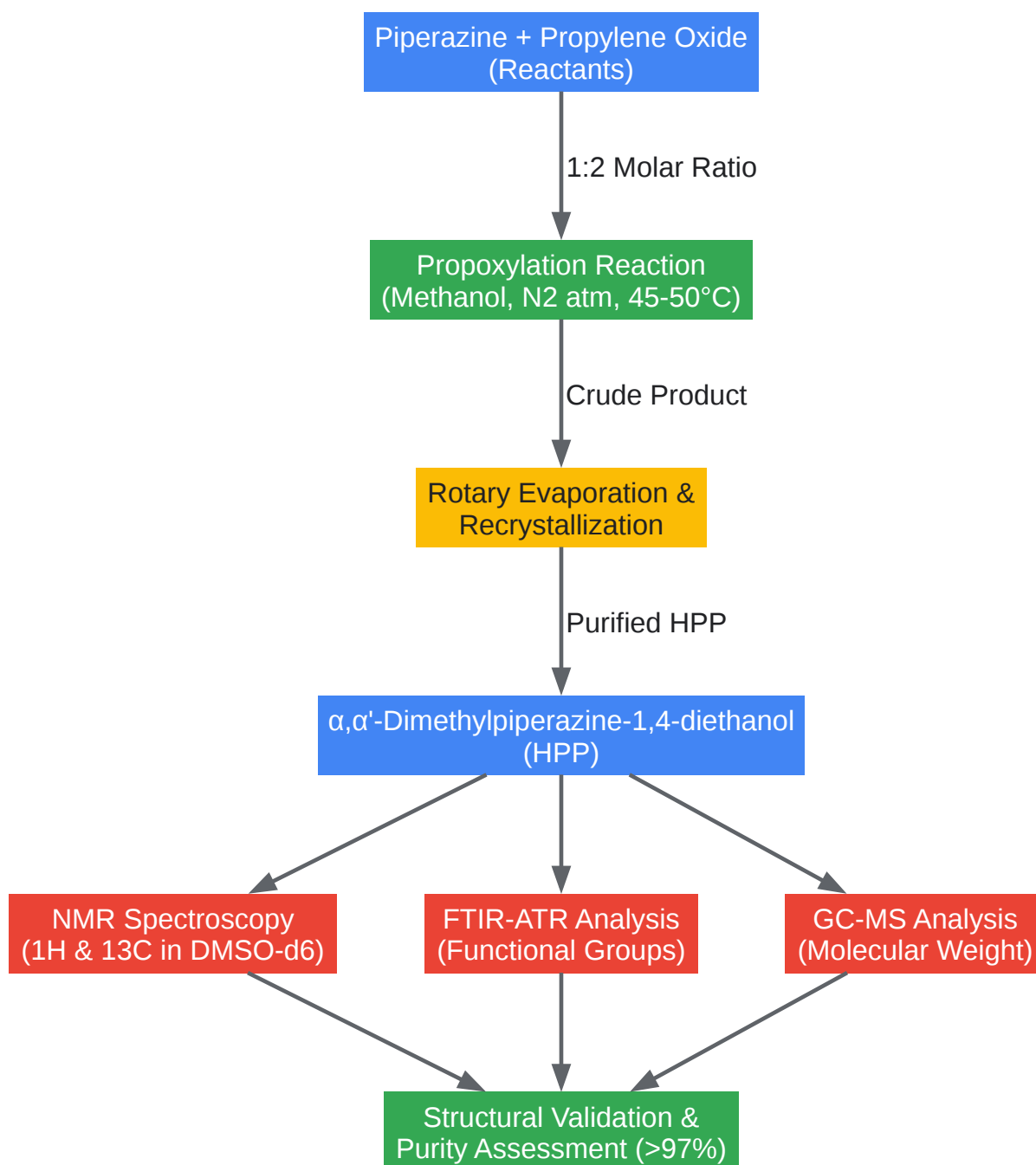
As a Senior Application Scientist, I frequently encounter challenges in the precise structural elucidation and synthesis validation of bifunctional amine-diols. α,α' -Dimethylpiperazine-1,4-diethanol—commonly referred to as 1,4-bis(2-hydroxypropyl)piperazine (HPP), CAS No. 7672-76-6[1]—is a critical intermediate. With a molecular weight of 202.29 g/mol and the formula $C_{10}H_{22}N_2O_2$, this compound is extensively utilized in the formulation of aqueous two-phase systems[2], the synthesis of cationic gemini surfactants[3], and as a highly efficient absorbent for SO_2 and CO_2 in gas sweetening processes[4].

This whitepaper provides an in-depth methodological framework for the synthesis, purification, and spectroscopic validation (NMR, FTIR, MS) of HPP. Rather than merely listing analytical

outputs, this guide delves into the causality behind experimental parameters, ensuring your laboratory workflows are robust, reproducible, and internally self-validating.

Synthesis and Spectroscopic Validation Workflow

The generation of high-purity HPP relies on the propoxylation of piperazine. Below is the logical workflow mapping the synthesis through to its spectroscopic validation.



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Synthesis and spectroscopic validation workflow for α, α' -Dimethylpiperazine-1,4-diethanol.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in validation checks.

Protocol 1: Synthesis via Propoxylation[3]

- Reactor Setup: Purge a round-bottom flask equipped with a reflux condenser and magnetic stirrer with N₂ gas.
 - Causality: The inert nitrogen atmosphere prevents the oxidative degradation of the secondary amines in piperazine.
- Reagent Addition: Dissolve 0.1 mol of high-purity piperazine in anhydrous methanol. Slowly add 0.2 mol of propylene oxide dropwise.
- Reaction Execution: Stir the mixture at 45–50 °C for 18–20 hours.
 - Causality: Moderate heating ensures complete nucleophilic ring-opening of the epoxide. Because the boiling point of propylene oxide is ~34 °C, strict temperature control and a reflux condenser are mandatory to prevent reactant volatilization before conversion.
- Purification: Remove the methanol solvent and any trace unreacted propylene oxide via rotary evaporation until a constant mass is achieved. Recrystallize the resulting light-yellow paste from an acetone/ethyl acetate mixture to achieve >97% purity[3].

Protocol 2: NMR Sample Preparation & Self-Validation[3]

- Sample Preparation: Dissolve 15 mg of purified HPP in 0.6 mL of anhydrous DMSO-d₆.
 - Causality: DMSO-d₆ is specifically chosen over CDCl₃ to minimize rapid proton exchange. This allows for the clear resolution of the hydroxyl (-OH) protons, which is critical for confirming the terminal diol structure.
- Acquisition: Acquire the ¹H NMR spectrum at 300 MHz or 400 MHz using standard parameters.

- Self-Validation via Integration: This is the critical quality control step. Set the methine (-CH-) multiplet at ~3.75 ppm to an exact integral of 2.00. The system validates itself if the methyl doublet (~1.10 ppm) integrates to exactly 6.00 and the piperazine ring multiplet (~2.50 ppm) to 8.00. Any fractional deviation greater than 5% immediately indicates incomplete propoxylation (e.g., mono-substituted piperazine) or residual propylene oxide.

Protocol 3: ATR-FTIR Analysis[5]

- Instrument Preparation: Clean the diamond ATR (Attenuated Total Reflectance) crystal with isopropanol and collect a background spectrum.
- Sample Application: Apply the neat HPP directly onto the crystal and apply consistent pressure using the ATR anvil.
- Causality of ATR over KBr: HPP is highly hygroscopic[1]. Traditional KBr pellet pressing exposes the sample to ambient humidity, introducing artifactual water bands that mask the intrinsic O-H stretch of the compound. ATR eliminates this atmospheric exposure, ensuring the spectral integrity of the secondary alcohol functional groups.

Quantitative Spectroscopic Data Presentation

The following tables summarize the expected spectroscopic data for high-purity α,α' - Dimethylpiperazine-1,4-diethanol, serving as a benchmark for your analytical outputs.

Table 1: ^1H and ^{13}C NMR Spectral Assignments (in DMSO- d_6)

Nucleus	Chemical Shift (ppm)	Multiplicity	Integration	Structural Assignment
¹ H	1.05 - 1.15	Doublet (d)	6H	Terminal Methyl (-CH ₃)
¹ H	2.20 - 2.40	Multiplet (m)	4H	Methylene adjacent to N (N-CH ₂ -CH)
¹ H	2.40 - 2.65	Multiplet (m)	8H	Piperazine ring protons (-CH ₂ -)
¹ H	3.70 - 3.85	Multiplet (m)	2H	Methine proton (-CH(OH)-)
¹ H	4.20 - 4.50	Broad (br s)	2H	Hydroxyl proton (-OH)
¹³ C	~ 20.5	Singlet (s)	-	Terminal Methyl (-CH ₃)
¹³ C	~ 53.8	Singlet (s)	-	Piperazine ring carbons
¹³ C	~ 62.4	Singlet (s)	-	Methine carbon (-CH(OH)-)
¹³ C	~ 65.1	Singlet (s)	-	Methylene carbon (N-CH ₂ -)

Table 2: FTIR Vibrational Frequencies (ATR Method)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Structural Assignment
3350 - 3450	Strong, Broad	O-H Stretch	Secondary hydroxyl groups
2800 - 2950	Medium	C-H Stretch (sp ³)	Alkyl chain & piperazine ring
1350 - 1450	Medium	C-H Bending	Methyl & methylene groups
1100 - 1150	Strong	C-N Stretch	Tertiary amine linkages
1050 - 1080	Strong	C-O Stretch	Secondary alcohol C-O bond

Note on Mass Spectrometry: GC-MS analysis of HPP will yield a distinct molecular ion peak [M]⁺ at m/z 202.29, corroborating the molecular formula C₁₀H₂₂N₂O₂[5].

References

- CAS No. 7672-76-6 | Chemsrvc - Chemsrvc - [1](#)
- Synthesis and surface activity properties of new gemini surfactants with hydroxyl group and piperazine ring - Egyptian Journal of Petroleum - [3](#)
- Solubility study of binary systems containing sulfur dioxide and water: A combination of Raman spectroscopy and Monte Carlo molecular simulation - ResearchGate - [4](#)
- 1,1',1'',1'''-(Ethylenedinitrilo)tetra-2-propanol - SpectraBase - SpectraBase - [5](#)
- Novel Aqueous Two-Phase System Consisting of 1,4-Bis(2-hydroxypropyl)-piperazine, Na₂SO₄, and H₂O: Temperature-Dependent Equilibrium Data and Physical Properties - ACS Publications - [2](#)

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Sources

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